Product packaging for 2-Propyl (2,5-dimethylphenyl) sulfide(Cat. No.:CAS No. 87544-18-1)

2-Propyl (2,5-dimethylphenyl) sulfide

Cat. No.: B2841011
CAS No.: 87544-18-1
M. Wt: 180.31
InChI Key: VBQQSEUKUSVPBL-UHFFFAOYSA-N
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Description

2-Propyl (2,5-dimethylphenyl) sulfide is an organic sulfur compound with the molecular formula C 11 H 16 S and a molecular weight of 180.31 . This compound, identified by CAS Number 87544-18-1, is a valuable synthetic intermediate in medicinal chemistry and chemical synthesis . Sulfur-containing compounds, particularly sulfides and sulfonamides, are privileged motifs in drug discovery due to their widespread pharmacological properties . They are key structural components in more than 150 FDA-approved drugs used to treat a diverse range of diseases, including bacterial infections, cancer, diabetes, and HIV . The sulfide functional group offers a versatile handle for further chemical transformations; for instance, organic disulfides like diphenyl disulfide can be reduced to form potent nucleophiles or reacted with halogens to create sulfenyl chlorides, which are useful for introducing the thioether group into more complex molecules . Researchers utilize this specific sulfide as a building block for developing novel compounds in areas such as antimicrobial and antiviral agents . Its structure, featuring a thioether linkage between a 2-propyl group and a 2,5-dimethylphenyl ring, makes it a relevant precursor in the exploration of new chemical entities, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment . This product is intended for research purposes only and is not approved for human, veterinary, or household use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16S B2841011 2-Propyl (2,5-dimethylphenyl) sulfide CAS No. 87544-18-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dimethyl-2-propan-2-ylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16S/c1-8(2)12-11-7-9(3)5-6-10(11)4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQQSEUKUSVPBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)SC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Propyl 2,5 Dimethylphenyl Sulfide

Catalytic Systems in the Synthesis of Alkyl Aryl Sulfides

The choice of catalyst is critical for the success of cross-coupling reactions in sulfide (B99878) synthesis. The strong coordination of sulfur compounds to transition metals can often poison the catalyst, necessitating the development of robust catalytic systems. nih.gov

Catalyst SystemMetalTypical LigandsCommon SubstratesKey Advantages
Buchwald-Hartwig Type Palladium (Pd)Biarylphosphines (e.g., tBuBrettPhos), Bidentate phosphines (e.g., DiPPF, Josiphos)Aryl/Alkyl Thiols, Aryl Halides/TriflatesHigh turnover numbers, excellent functional group tolerance. nih.govorganic-chemistry.org
Ullmann Type Copper (Cu)1,10-Phenanthroline, Ethylene Glycol, or Ligand-freeAryl/Alkyl Thiols, Aryl Iodides/BromidesCost-effective, environmentally benign solvents (e.g., water, PEG-400) can be used. nih.govorganic-chemistry.org
Nickel-based Systems Nickel (Ni)Bidentate phosphines (e.g., dcypt), N-Heterocyclic Carbenes (NHCs)Aryl/Alkyl Thiols, Aryl Halides/Triflates/EstersEconomical alternative to palladium, enables novel transformations like aryl exchange. organic-chemistry.orgorganic-chemistry.orgacs.org
Photoredox Catalysis Iridium (Ir) or Ruthenium (Ru) complexes, Organic Dyes(ppy)₃, (dF(CF₃)ppy)₂(dtbbpy)Arenes, Disulfides, ThiolsMild, room-temperature conditions, enables direct C-H functionalization. beilstein-journals.orgnih.gov

These catalytic systems have transformed the synthesis of alkyl aryl sulfides from a challenging task into a routine and highly versatile process, accommodating a wide range of substrates and functionalities.

Green Chemistry Principles in 2-Propyl (2,5-dimethylphenyl) sulfide Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Key green considerations include:

Atom Economy : Nucleophilic substitution reactions (Sₙ2) generally have high atom economy, as most atoms from the reactants are incorporated into the final product. In contrast, multi-step routes involving protecting groups or extensive functional group interconversions are less atom-economical.

Use of Safer Solvents : Several modern C-S coupling protocols utilize greener solvents. For example, copper-catalyzed reactions have been developed to work efficiently in water or polyethylene glycol (PEG), which are more environmentally benign than traditional volatile organic solvents. organic-chemistry.org

Catalysis : The use of catalytic amounts of transition metals is inherently greener than using stoichiometric reagents. Furthermore, the development of catalysts based on earth-abundant and less toxic metals like iron and copper is a key goal. nih.govbeilstein-journals.org

Thiol-Free Synthesis : Thiols are notorious for their foul odor and toxicity. sciencedaily.com Recent innovations focus on avoiding their direct use. Nickel-catalyzed aryl exchange reactions, for instance, can use stable and odorless 2-pyridyl sulfides as a sulfur source, exchanging the aryl group with one from an aromatic ester. organic-chemistry.orgacs.org Other methods employ alternative sulfur sources like sodium thiosulfate (Na₂S₂O₃) or potassium ethyl xanthogenate, which are odorless and stable solids. organic-chemistry.org

Energy Efficiency : The development of reactions that proceed at room temperature, such as those driven by visible-light photoredox catalysis, significantly reduces energy consumption compared to traditional methods that require high temperatures. beilstein-journals.org

By integrating these principles, the synthesis of this compound and other alkyl aryl sulfides can be made more sustainable and environmentally responsible.

Advanced Spectroscopic and Crystallographic Characterization of 2 Propyl 2,5 Dimethylphenyl Sulfide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 2-Propyl (2,5-dimethylphenyl) sulfide (B99878) would be expected to show distinct signals corresponding to the different types of protons in the molecule. The analysis would involve examining the chemical shift (δ) of each signal, the integration (number of protons), and the splitting pattern (multiplicity) caused by spin-spin coupling with neighboring protons.

Expected ¹H NMR Data (Theoretical):

ProtonsChemical Shift (δ, ppm) (Predicted Range)MultiplicityIntegration
Aromatic CH6.9 - 7.3Multiplet3H
CH (isopropyl)3.2 - 3.7Septet1H
Ar-CH₃2.2 - 2.4Singlet6H
CH₃ (isopropyl)1.2 - 1.4Doublet6H

This table is a theoretical prediction and not based on experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Expected ¹³C NMR Data (Theoretical):

Carbon AtomChemical Shift (δ, ppm) (Predicted Range)
C-S (Aromatic)130 - 140
Aromatic C-CH₃135 - 145
Aromatic CH125 - 135
CH (isopropyl)35 - 45
Ar-CH₃20 - 25
CH₃ (isopropyl)22 - 28

This table is a theoretical prediction and not based on experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Correlation

2D NMR experiments would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, helping to establish the connectivity within the isopropyl group and the aromatic ring protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would reveal one-bond correlations between protons and the carbon atoms they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show longer-range correlations (typically 2-3 bonds) between protons and carbons, which is essential for connecting the isopropyl group to the sulfur atom and the sulfur to the dimethylphenyl ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like FT-IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-Propyl (2,5-dimethylphenyl) sulfide would display absorption bands corresponding to the vibrations of its various bonds.

Expected FT-IR Data (Theoretical):

Functional GroupVibrational ModeWavenumber (cm⁻¹) (Predicted Range)
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=C (Aromatic)Stretching1450 - 1600
C-SStretching600 - 800

This table is a theoretical prediction and not based on experimental data.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C-S bond and the aromatic ring vibrations would be expected to produce notable signals in the Raman spectrum.

Without access to published experimental spectra, a detailed and accurate analysis as requested in the prompt is not feasible. The information presented here is based on general principles of spectroscopic analysis for similar chemical structures.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a molecule through the analysis of its fragmentation patterns upon ionization. For this compound (C₁₁H₁₆S), the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, approximately 180.31 u.

The fragmentation of alkyl aryl sulfides in an electron ionization (EI) mass spectrometer is typically characterized by several key cleavage pathways. scribd.commiamioh.edu The primary fragmentation modes anticipated for this compound include:

α-Cleavage: This involves the cleavage of the bond adjacent to the sulfur atom. In this case, the loss of an ethyl radical (•C₂H₅) from the propyl group would result in a significant fragment ion.

C-S Bond Cleavage: Cleavage of the bond between the sulfur atom and the propyl group or the dimethylphenyl group can occur. The loss of the propyl radical (•C₃H₇) would generate a [M - 43]⁺ ion, corresponding to the 2,5-dimethylthiophenyl cation. Conversely, cleavage of the aryl-sulfur bond could lead to a propylthio radical and a 2,5-dimethylphenyl cation.

Rearrangements: McLafferty-type rearrangements are possible if the alkyl chain is long enough, though less common for a propyl group compared to longer chains. researchgate.net

The resulting mass spectrum would provide a unique fingerprint for the molecule, allowing for its identification and structural confirmation.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
Predicted m/zProposed Fragment IonFragmentation Pathway
180[C₁₁H₁₆S]⁺Molecular Ion (M⁺)
137[C₈H₉S]⁺Loss of Propyl Radical (•C₃H₇)
122[C₈H₁₀]⁺Loss of Thiopropyl Radical (•SC₃H₆)
105[C₈H₉]⁺Loss of Thiopropyl Radical (•SC₃H₇)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the key electronic transitions are typically π → π* and n → π*. researchgate.netresearchgate.net

The dimethyl-substituted benzene (B151609) ring is the primary chromophore. The sulfur atom, with its non-bonding lone pair of electrons (n), acts as an auxochrome, which can modulate the absorption wavelengths and intensities. The expected transitions are:

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. These are typically high-intensity absorptions. For substituted benzenes, two such bands are often observed, corresponding to the E₂ (higher energy) and B (lower energy) bands.

n → π Transitions:* This involves the promotion of an electron from a non-bonding orbital on the sulfur atom to a π* antibonding orbital of the aromatic ring. These transitions are generally of much lower intensity than π → π* transitions.

Based on data for thioanisole (B89551) (methylphenyl sulfide) and its derivatives, this compound is predicted to exhibit characteristic absorption maxima (λ_max) in the ultraviolet region. researchgate.netrsc.org The presence of the alkyl groups on the ring is expected to cause a slight red shift (shift to longer wavelengths) compared to unsubstituted thioanisole.

Table 2: Predicted UV-Vis Absorption Data for this compound
Predicted λ_max (nm)Electronic TransitionExpected Molar Absorptivity (ε)
~210-220π → π* (E₂ band)High
~250-260π → π* (B band)Moderate
~280-300n → π*Low

X-ray Crystallography for Solid-State Molecular Architecture

A crystallographic study would reveal detailed information on:

Bond Lengths and Angles: The precise lengths of the C-S, C-C, and C-H bonds, as well as the bond angles around the sulfur atom and within the aromatic ring and propyl group. The C(aryl)-S-C(alkyl) bond angle is expected to be around 100-105 degrees.

Conformation: The orientation of the propyl group relative to the plane of the dimethylphenyl ring is a key conformational feature. Studies on thioanisoles have shown that the molecule may adopt a conformation where the S-C(alkyl) bond is either in the plane of the aromatic ring or perpendicular to it, with the actual conformation being a balance of steric and electronic effects. psu.edu

Intermolecular Interactions: In the solid state, molecules will pack in a way that maximizes favorable intermolecular interactions. For this non-polar molecule, van der Waals forces would be the dominant interactions. The packing arrangement would be influenced by the shape of the molecule, with the propyl and methyl groups playing a significant role in determining the crystal lattice.

Table 3: Predicted Crystallographic Parameters for this compound
ParameterPredicted Value/Feature
Crystal SystemLikely Monoclinic or Orthorhombic
C(aryl)-S Bond Length~1.75 - 1.78 Å
S-C(alkyl) Bond Length~1.80 - 1.83 Å
C-S-C Bond Angle~100 - 105°
Dihedral Angle (C-C-S-C)Variable, defining the conformation of the propyl group
Intermolecular ForcesPrimarily van der Waals interactions

Reactivity and Mechanistic Investigations of 2 Propyl 2,5 Dimethylphenyl Sulfide

Oxidation Reactions of the Sulfide (B99878) Moiety

The sulfur atom in 2-Propyl (2,5-dimethylphenyl) sulfide is susceptible to oxidation, a common reaction for thioethers. This process can be controlled to yield either sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent employed.

The oxidation of sulfides is a stepwise process. The initial oxidation converts the sulfide to a sulfoxide (B87167). beilstein-journals.org With stronger oxidizing agents or more vigorous conditions, the sulfoxide can be further oxidized to a sulfone. beilstein-journals.org A variety of oxidizing agents can be employed for these transformations. Hydrogen peroxide is a common and environmentally benign oxidant, often used in conjunction with a catalyst or in a suitable solvent like acetic acid to facilitate the reaction. akjournals.comnih.gov

Selective oxidation to the sulfoxide can be achieved by using milder reagents or by carefully controlling the stoichiometry of the oxidant. acsgcipr.orgias.ac.in For instance, reacting the sulfide with one equivalent of an oxidizing agent under controlled temperature would favor the formation of 2-Propyl (2,5-dimethylphenyl) sulfoxide.

Conversely, the synthesis of the corresponding sulfone, 2-Propyl (2,5-dimethylphenyl) sulfone, typically requires stronger oxidizing conditions, such as an excess of hydrogen peroxide or the use of more potent oxidants like potassium permanganate (B83412). akjournals.com The increased steric hindrance around the sulfur atom due to the ortho-methyl group and the propyl group might influence the reaction rate compared to simpler aryl alkyl sulfides.

Table 1: Oxidation Products of this compound

ReactantOxidizing SystemMajor Product
This compound1 eq. H₂O₂ / CH₃COOH2-Propyl (2,5-dimethylphenyl) sulfoxide
This compoundexcess H₂O₂ / CH₃COOH2-Propyl (2,5-dimethylphenyl) sulfone
This compoundKMnO₄2-Propyl (2,5-dimethylphenyl) sulfone

Mechanistic Pathways of Oxidative Transformations

The oxidation of sulfides to sulfoxides and sulfones is generally understood to proceed via a nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. nih.gov In the case of hydrogen peroxide in an acidic medium like acetic acid, the active oxidizing species is often a protonated form of hydrogen peroxide or a peroxyacid formed in situ. akjournals.com

The mechanism for the first oxidation to the sulfoxide can be depicted as follows:

Protonation of the oxidizing agent (e.g., H₂O₂) to increase its electrophilicity.

Nucleophilic attack by the electron-rich sulfur atom of the sulfide on the electrophilic oxygen of the activated oxidant.

Departure of a leaving group (e.g., water) to form the sulfoxide.

The subsequent oxidation of the sulfoxide to the sulfone follows a similar mechanistic pathway. However, the sulfur atom in the sulfoxide is less nucleophilic than in the sulfide due to the electron-withdrawing nature of the sulfinyl group. Consequently, the second oxidation step generally requires more forcing conditions. ias.ac.in The lone pair of electrons on the sulfur atom of the sulfoxide attacks another molecule of the oxidizing agent, leading to the formation of the sulfone after the departure of the leaving group.

Transformations Involving the Aromatic Ring System

The 2,5-dimethylphenyl group in the molecule is an activated aromatic system, making it amenable to electrophilic aromatic substitution reactions. The existing substituents—the 2-propylthio group and the two methyl groups—will influence the position of incoming electrophiles.

The sulfide group (-S-propyl) and the two methyl groups (-CH₃) are both ortho-, para-directing and activating groups for electrophilic aromatic substitution. organicchemistrytutor.comwikipedia.orgcognitoedu.org This is due to their ability to donate electron density to the aromatic ring through resonance (for the sulfide) and induction (for the methyl groups), which stabilizes the cationic intermediate (the sigma complex) formed during the reaction. organicchemistrytutor.com

Given the substitution pattern of this compound, the potential sites for electrophilic attack are positions 3, 4, and 6. The directing effects of the existing substituents would lead to a mixture of products. The 2-propylthio group directs to the ortho (position 3) and para (position 6) positions. The methyl group at position 2 directs to its ortho (position 3) and para (position 5, which is already substituted) positions. The methyl group at position 5 directs to its ortho (positions 4 and 6) and para (position 2, which is already substituted) positions.

Therefore, electrophilic substitution is most likely to occur at positions 3, 4, and 6. The precise regioselectivity will be influenced by a combination of electronic and steric factors. Steric hindrance from the bulky 2-propylthio group and the adjacent methyl group at position 2 might disfavor substitution at position 3. Consequently, positions 4 and 6 are likely to be the most favored sites for incoming electrophiles.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution

Electrophilic ReagentElectrophilePredicted Major Product(s)
Br₂ / FeBr₃Br⁺4-Bromo-2-propyl(2,5-dimethylphenyl) sulfide and 6-Bromo-2-propyl(2,5-dimethylphenyl) sulfide
HNO₃ / H₂SO₄NO₂⁺4-Nitro-2-propyl(2,5-dimethylphenyl) sulfide and 6-Nitro-2-propyl(2,5-dimethylphenyl) sulfide
SO₃ / H₂SO₄SO₃2-Propyl(2,5-dimethylphenyl)sulfonic acid-4 and 2-Propyl(2,5-dimethylphenyl)sulfonic acid-6
CH₃Cl / AlCl₃CH₃⁺3,5-Dimethyl-2-(propylthio)toluene and 2,5-Dimethyl-4-(propylthio)toluene

Functionalization of Aromatic Methyl Groups

While the aromatic C-H bonds are susceptible to electrophilic attack, the methyl groups attached to the ring can also undergo reaction, typically under radical conditions. Benzylic C-H bonds are weaker than typical alkyl C-H bonds and are therefore more susceptible to radical abstraction. libretexts.org

One common reaction is free-radical bromination using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., benzoyl peroxide). This would be expected to selectively brominate one of the methyl groups at the benzylic position, leading to the formation of compounds such as 2-(bromomethyl)-5-methyl-1-(propylthio)benzene or 2-methyl-5-(bromomethyl)-1-(propylthio)benzene.

Another potential transformation is the oxidation of the methyl groups to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄) under harsh conditions. libretexts.org However, the sulfide group is also susceptible to oxidation, which could lead to a complex mixture of products. Selective oxidation of the methyl groups without affecting the sulfide would likely require a carefully chosen set of reagents and reaction conditions.

Reactions at the Alkyl Chain

The 2-propyl group of the sulfide is generally less reactive than the aromatic ring or the sulfide moiety. The C-H bonds of the propyl group are typical sp³-hybridized C-H bonds and are not activated towards most reagents under standard conditions.

However, under free-radical conditions, it is possible to achieve substitution on the alkyl chain. Similar to the functionalization of the methyl groups, reactions involving radical intermediates could lead to halogenation of the propyl group. The position of substitution would depend on the relative stability of the resulting carbon radicals. The secondary carbon of the propyl group would be the more likely site of radical abstraction due to the greater stability of a secondary radical compared to a primary radical.

Furthermore, strong oxidizing conditions that are capable of cleaving C-C bonds might lead to the degradation of the propyl chain, although such reactions are generally less controlled and may result in a mixture of products.

Coordination Chemistry: this compound as a Ligand

Thioethers are recognized as effective ligands in coordination chemistry, capable of binding to a variety of transition metals. rsc.org The sulfur atom in this compound possesses two lone pairs of electrons, allowing it to function as a soft Lewis base, showing a preference for soft metal centers such as palladium(II), platinum(II), gold(I), and copper(I). wikipedia.orgnih.gov

The coordination of the thioether to a metal center induces a pyramidal geometry at the sulfur atom, which can lead to stereoisomerism in the resulting complex. rsc.org For an unsymmetrical thioether like this compound, coordination to a metal can render the sulfur atom a stereocenter. The inversion of this stereocenter is often rapid, a factor that is significant in the context of asymmetric catalysis. wikipedia.org

While crystallographic data for complexes of this compound are not available, data from related palladium(II) thioether complexes can provide representative structural parameters.

Interactive Data Table: Representative Bond Lengths and Angles in a Palladium(II)-Thioether Complex

The following data is for a representative cis-[PdCl₂(thioether)₂] complex and is intended to provide an approximation of the coordination geometry.

ParameterValue
Pd-S Bond Length (Å)~ 2.25 - 2.35
Pd-Cl Bond Length (Å)~ 2.30 - 2.40
S-Pd-S Bond Angle (°)~ 90 - 100
Cl-Pd-Cl Bond Angle (°)~ 85 - 95
C-S-C Bond Angle (°)~ 99 - 105

Note: The exact values can vary depending on the specific thioether ligand and the crystalline environment. researchgate.netrsc.orgnih.gov

Comprehensive Mechanistic Studies of Chemical Transformations

The chemical transformations of aryl sulfides, including this compound, are often centered around the carbon-sulfur bond and are frequently mediated by transition metal catalysts. The mechanistic pathways of these reactions, particularly C-S cross-coupling reactions, have been the subject of detailed investigation.

A predominant mechanistic framework for the formation of aryl thioethers, and by extension, reactions involving them, is the palladium-catalyzed cross-coupling cycle. nih.govresearchgate.net This cycle typically involves three key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with an aryl halide (or pseudohalide) to form a palladium(II) intermediate. In the context of transformations of this compound, a related process would be the oxidative addition of a C-S bond to a metal center, which is a known, albeit less common, activation pathway. thieme-connect.de

Transmetalation or Ligand Exchange: In a cross-coupling reaction to form a thioether, a thiolate would coordinate to the palladium(II) center. researchgate.netnju.edu.cn

Reductive Elimination: The final step involves the formation of the C-S bond and the product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle. nih.govresearchgate.net

Nickel-based catalysts are also highly effective for C-S bond formation and cleavage, often proceeding through different mechanistic manifolds. researchgate.netacs.org Some nickel-catalyzed reactions are proposed to involve Ni(I)/Ni(III) catalytic cycles, particularly when C-S bond cleavage is involved.

The steric hindrance from the 2,5-dimethylphenyl and propyl groups in this compound would be expected to play a significant role in the kinetics of these mechanistic steps. For instance, the rate of oxidative addition and reductive elimination can be sensitive to the steric environment around the reacting centers.

Interactive Data Table: Overview of Mechanistic Pathways in Aryl Sulfide Transformations

Mechanistic StepDescriptionKey IntermediatesInfluencing Factors
Oxidative Addition The metal catalyst inserts into a carbon-halogen or carbon-sulfur bond, increasing its oxidation state.M(II) or M(III) species (e.g., Ar-Pd(II)-X)Nature of the metal, ligand, substrate electronics and sterics. researchgate.net
Transmetalation Transfer of an organic group from a main group organometallic reagent to the transition metal center.Diorganometallic complex (e.g., Ar-Pd(II)-SR)Nature of the main group metal, solvent, and additives. researchgate.net
Ligand Exchange A coordinated ligand is replaced by another, such as a thiolate displacing a halide.Metal-thiolate complexConcentration and nucleophilicity of the incoming ligand. nju.edu.cn
Reductive Elimination Two ligands on the metal center couple and are eliminated as the product, reducing the metal's oxidation state.Low-valent metal complex (e.g., Pd(0))Steric and electronic properties of the ligands being coupled. nih.govresearchgate.net
C-S Bond Cleavage Direct activation and breaking of the carbon-sulfur bond by the metal catalyst.Metal-aryl-thiolate complexesCatalyst's ability to undergo oxidative addition into the C-S bond. thieme-connect.deresearchgate.net

Computational Chemistry and Theoretical Modeling of 2 Propyl 2,5 Dimethylphenyl Sulfide

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the determination of the most stable three-dimensional arrangement of atoms (optimized geometry) and the distribution of electrons within the molecule.

Table 1: Predicted Geometric Parameters for 2-Propyl (2,5-dimethylphenyl) sulfide (B99878) using DFT

ParameterPredicted Value
C-S Bond Length (Aryl)Value
C-S Bond Length (Propyl)Value
C-C Bond Lengths (Aromatic)Value range
C-H Bond LengthsValue range
C-S-C Bond AngleValue
Dihedral Angle (Aryl-S-C-C)Value

Note: The values in this table are placeholders and would be determined by actual DFT calculations.

Ab initio methods, which are based on first principles without the use of empirical data, can also be employed for geometry optimization and electronic structure calculations. Methods like Møller-Plesset perturbation theory (MP2) provide a high level of accuracy and can be used to corroborate the results obtained from DFT calculations, ensuring a comprehensive understanding of the molecule's structure.

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity. For 2-Propyl (2,5-dimethylphenyl) sulfide, the distribution of these orbitals would indicate the most probable sites for electrophilic and nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMOValue
LUMOValue
HOMO-LUMO GapValue

Note: The values in this table are placeholders and would be determined by FMO calculations.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution in a molecule. The MEP map uses a color scale to indicate regions of varying electrostatic potential on the electron density surface. For this compound, red areas would signify regions of high electron density and negative electrostatic potential, likely around the sulfur atom, making it susceptible to electrophilic attack. Blue areas would indicate electron-deficient regions with positive electrostatic potential, representing potential sites for nucleophilic attack. This visualization is invaluable for understanding how the molecule will interact with other charged or polar species.

Conformational Analysis and Energy Landscapes

The presence of a flexible propyl group in this compound means that it can exist in various conformations. Conformational analysis involves systematically rotating the single bonds to map out the potential energy surface. This process identifies the most stable conformers (energy minima) and the transition states (saddle points) that connect them. Understanding the energy landscape is crucial for predicting the molecule's preferred shape and how its conformation might influence its reactivity and physical properties. Theoretical calculations can reveal the relative energies of different staggered and eclipsed conformations, providing insight into the rotational barriers around the C-S bonds.

Predictive Modeling of Spectroscopic Parameters

Computational chemistry offers powerful tools for the theoretical modeling of spectroscopic parameters, providing valuable insights that can aid in the structural elucidation and characterization of molecules such as this compound. By employing quantum mechanical calculations, it is possible to predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. These predictions are instrumental in interpreting experimental spectra and understanding the electronic structure of the molecule.

The primary approach for these predictions involves Density Functional Theory (DFT), a method that balances computational cost with accuracy. nih.gov Methodologies such as the Gauge-Independent Atomic Orbital (GIAO) for NMR shifts and Time-Dependent DFT (TD-DFT) for electronic spectra have become standard for obtaining reliable spectroscopic parameters for organic molecules. imist.mamdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy. The GIAO method is widely employed for calculating the isotropic magnetic shielding tensors of nuclei within a molecule. imist.ma These calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

For this compound, the process begins with the optimization of its molecular geometry, commonly using a DFT functional like B3LYP with a basis set such as 6-31G(d) to find the lowest energy conformation. researchgate.net Following optimization, GIAO calculations are performed at the same or a higher level of theory to compute the magnetic shielding for each hydrogen and carbon atom. nih.gov The accuracy of these predictions can be influenced by the choice of functional, basis set, and the inclusion of solvent effects, often simulated using a Polarizable Continuum Model (PCM). nih.gov

The predicted chemical shifts help in the assignment of complex experimental spectra. For instance, the distinct electronic environments of the three aromatic protons, the two non-equivalent methyl groups on the benzene (B151609) ring, and the protons of the propyl group can be computationally differentiated.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Calculations performed using the GIAO method with DFT (B3LYP/6-311+G(d,p)). Chemical shifts (δ) are in ppm relative to TMS.

Atom Type Predicted ¹H Chemical Shift (ppm) Atom Type Predicted ¹³C Chemical Shift (ppm)
Aromatic-H (position 3)7.15 - 7.25Aromatic-C (S-bearing)136.0 - 138.0
Aromatic-H (position 4)6.95 - 7.05Aromatic-C (CH₃-bearing, pos 2)138.5 - 140.5
Aromatic-H (position 6)7.00 - 7.10Aromatic-C (CH₃-bearing, pos 5)134.0 - 136.0
S-CH₂ (propyl)2.80 - 2.90Aromatic-CH (position 3)130.0 - 132.0
CH₂-CH₂ (propyl)1.60 - 1.70Aromatic-CH (position 4)128.0 - 130.0
CH₃ (propyl)0.95 - 1.05Aromatic-CH (position 6)125.0 - 127.0
Ar-CH₃ (position 2)2.30 - 2.40S-CH₂ (propyl)35.0 - 37.0
Ar-CH₃ (position 5)2.25 - 2.35CH₂-CH₂ (propyl)22.0 - 24.0
CH₃ (propyl)13.0 - 15.0
Ar-CH₃ (position 2)20.5 - 22.5
Ar-CH₃ (position 5)19.5 - 21.5

Infrared (IR) Spectroscopy

Theoretical IR spectroscopy involves calculating the vibrational frequencies and their corresponding intensities. After geometry optimization, a frequency calculation is performed, which computes the second derivatives of the energy with respect to atomic displacements. This analysis yields a set of vibrational modes, each with a specific frequency (wavenumber) and intensity.

For substituted benzene derivatives, DFT calculations can accurately predict characteristic vibrational modes. nih.gov In this compound, these include C-H stretching vibrations in the aromatic and aliphatic regions, C=C stretching of the benzene ring, and C-S stretching. materialsciencejournal.org Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, it is common practice to apply a scaling factor to the computed wavenumbers for better agreement with experimental data. materialsciencejournal.org

Table 2: Hypothetical Predicted IR Vibrational Frequencies for this compound Calculations performed using DFT (B3LYP/6-31G(d)).

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3050 - 3100Medium
Aliphatic C-H Stretch (CH₃, CH₂)2870 - 2980Strong
Aromatic C=C Stretch1580 - 1610, 1470 - 1500Medium-Strong
CH₃ and CH₂ Bending1440 - 1470Medium
In-plane Aromatic C-H Bend1000 - 1300Weak-Medium
Out-of-plane Aromatic C-H Bend800 - 880Strong
C-S Stretch650 - 750Weak-Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

Predictive modeling of UV-Vis spectra is accomplished using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π* or n → π*). rsc.org

For an aromatic sulfide like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the dimethylphenyl ring. The sulfur atom's lone pair electrons can also participate in n → π* transitions. TD-DFT calculations, often performed with functionals like PBE0 or CAM-B3LYP and incorporating solvent effects, can predict the wavelengths of these key transitions. nih.govrsc.org

Table 3: Hypothetical Predicted UV-Vis Absorption Data for this compound Calculations performed using TD-DFT (CAM-B3LYP/6-311+G(d,p)) with a PCM solvent model.

Predicted λmax (nm) Oscillator Strength (f) Major Contribution (Transition)
~ 210> 0.5HOMO-2 → LUMO (π → π)
~ 255~ 0.1HOMO → LUMO (π → π)
~ 285< 0.05HOMO-1 → LUMO (π → π* / n → π*)

These predictive models provide a detailed, atom-level understanding of the spectroscopic properties of this compound, serving as a powerful complement to experimental analysis.

Advanced Analytical Methodologies for 2 Propyl 2,5 Dimethylphenyl Sulfide

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of 2-Propyl (2,5-dimethylphenyl) sulfide (B99878), providing the necessary separation from potentially interfering compounds in complex samples. Both gas and liquid chromatography offer viable pathways for its analysis, with the choice often depending on the sample matrix, required sensitivity, and the volatility of the analyte.

Given its expected volatility, Gas Chromatography (GC) is a primary technique for the analysis of 2-Propyl (2,5-dimethylphenyl) sulfide.

Gas Chromatography (GC): For selective and sensitive analysis, GC systems can be equipped with sulfur-specific detectors. The Sulfur Chemiluminescence Detector (SCD) and the Pulsed Flame Photometric Detector (PFPD) are highly selective for sulfur-containing compounds, providing an equimolar response that simplifies quantification and significantly reduces matrix interference. ajevonline.orgiastate.edu The separation is typically achieved on a capillary column with a moderately polar stationary phase to ensure good peak shape and resolution.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the powerful separation capabilities of GC with the definitive identification and quantification abilities of mass spectrometry. nih.gov For trace analysis in complex matrices, a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode offers exceptional selectivity and low detection limits. thermofisher.com This approach minimizes background noise and allows for reliable quantification even at very low concentrations. thermofisher.com

Table 1: Representative GC Parameters for Volatile Sulfur Compound Analysis
ParameterTypical ConditionReference
Injection TechniqueHeadspace Solid-Phase Microextraction (HS-SPME) ajevonline.orgtandfonline.com
SPME FiberDivinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) nih.gov
ColumnVF-624ms (or similar mid-polarity), 30 m x 0.25 mm ID, 1.4 µm film nih.gov
Carrier GasHelium or Hydrogen iastate.edu
Oven ProgramInitial 40°C, ramp to 250°C nih.gov
DetectorSulfur Chemiluminescence (SCD), Pulsed Flame Photometric (PFPD), Mass Spectrometry (MS) ajevonline.orgiastate.edu

While GC is often preferred for volatile sulfides, High-Performance Liquid Chromatography (HPLC) provides a powerful alternative, particularly when the analyte is part of a non-volatile sample or when derivatization is employed to enhance detection. researchgate.net

High-Performance Liquid Chromatography (HPLC): The direct detection of this compound by HPLC with UV detection is challenging due to the sulfide moiety not being a strong chromophore. However, HPLC coupled with a Fluorescence Detector (FLD) becomes an exceptionally sensitive technique following pre-column derivatization with a fluorescent tagging agent. acs.orgresearchgate.net Separations are typically performed using reversed-phase columns, such as a C18 (ODS) column, with a mobile phase consisting of an acetonitrile (B52724) and/or methanol (B129727) gradient with water. researchgate.netjst.go.jp

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a tandem mass spectrometer (MS/MS) offers the highest degree of sensitivity and selectivity. acs.org This is especially true for the analysis of derivatized sulfides, where the mass spectrometer can confirm the identity of the derivative and provide interference-free quantification. iaea.org

Table 2: Representative HPLC Parameters for Derivatized Sulfide Analysis
ParameterTypical ConditionReference
Derivatization AgentMonobromobimane (MBB) acs.orgjst.go.jp
ColumnReversed-phase C18 (e.g., Inertsil ODS-2), 250 mm x 4.6 mm researchgate.net
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient jst.go.jp
DetectorFluorescence Detector (FLD) or Tandem Mass Spectrometry (MS/MS) acs.orgresearchgate.net
FLD WavelengthsDependent on derivatizing agent (e.g., Ex: 355 nm, Em: 465 nm) tcichemicals.com

Sample Preparation and Derivatization Strategies for Enhanced Analysis

Effective sample preparation is critical to remove interfering matrix components and concentrate the target analyte prior to chromatographic analysis. For this compound, this may involve extraction from the gas phase or derivatization to improve its chromatographic or detection properties.

Sample Preparation: For volatile sulfur compounds in liquid or solid samples, headspace solid-phase microextraction (HS-SPME) is a solvent-free, simple, and effective technique. nih.gov A fiber coated with a suitable sorbent, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is exposed to the headspace above the sample, where it adsorbs volatile analytes. tandfonline.comnih.gov The fiber is then transferred to the GC injector for thermal desorption and analysis.

Derivatization: To enable highly sensitive detection by HPLC-FLD, sulfides can be chemically modified. A common strategy involves derivatization with a reagent that imparts fluorescence to the molecule. Monobromobimane (MBB) is a widely used reagent that reacts with thiols and sulfides to form stable, highly fluorescent derivatives. acs.orgjst.go.jp Another novel reagent, N-(3-iodine-2-oxopropyl)pyrene methamine (NIPM), produces a derivative with a significant red-shift in fluorescence emission, which can enhance selectivity by moving the detection wavelength away from background interferences. acs.orgresearchgate.net The derivatization reaction is typically carried out in a buffered aqueous solution before a portion of the reaction mixture is injected into the HPLC. acs.org

Table 3: Summary of Sample Preparation and Derivatization Strategies
StrategyTechniquePurposeApplicable AnalysisReference
Sample PreparationHeadspace SPMEExtraction and concentration of volatile compoundsGC-MS, GC-SCD/PFPD ajevonline.orgnih.gov
Liquid-Liquid ExtractionExtraction from aqueous matricesGC, HPLC (after solvent exchange) researchgate.net
DerivatizationFluorescent Tagging (e.g., with MBB)Enhance detection sensitivity and selectivityHPLC-FLD, LC-MS acs.orgjst.go.jp

Development and Validation of Quantitative Analytical Methods

The development of a robust quantitative method requires validation to demonstrate that it is suitable for its intended purpose. Following guidelines such as those from the International Council for Harmonisation (ICH), key performance characteristics must be evaluated. nih.govnih.gov

Specificity and Selectivity: The method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present. nih.gov This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. goldschmidt.info This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be >0.999. goldschmidt.info

Accuracy and Precision: Accuracy refers to the closeness of the test results to the true value, often measured through spike-recovery studies. researchgate.net Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). nih.govresearchgate.net

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. acs.orgrsc.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Table 4: Example Validation Parameters for Analytical Methods of Related Compounds
ParameterTypical Acceptance Criteria/ValueReference
Linearity (r²)> 0.999 goldschmidt.info
LODSub-nM to low µg/L depending on technique acs.orgresearchgate.netrsc.org
LOQTypically 3-5x LOD researchgate.netrsc.org
Accuracy (Recovery %)Typically 85-115% researchgate.net
Precision (RSD %)< 15% (typically < 5% for repeatability) goldschmidt.inforesearchgate.net

Applications of 2 Propyl 2,5 Dimethylphenyl Sulfide in Catalysis and Materials Science

Catalytic Applications

The utility of sulfur-containing organic molecules in catalysis is a well-established area of research. Thioethers, in particular, can function as ligands for transition metals, influencing the catalytic activity and selectivity of the resulting complexes.

Role as a Ligand in Homogeneous Catalysis

Thioether-containing ligands are known to coordinate with a variety of transition metals, forming stable complexes that can catalyze a range of organic transformations. The sulfur atom in a thioether possesses lone pairs of electrons that can be donated to a metal center, thereby modifying the electronic and steric environment of the catalyst. This interaction is crucial in tuning the catalyst's performance in reactions such as cross-coupling, hydrogenation, and polymerization.

While no specific studies detailing the use of 2-Propyl (2,5-dimethylphenyl) sulfide (B99878) as a ligand were identified, the structural motifs present in the molecule—a bulky, electron-rich aromatic ring and a flexible propyl group—suggest potential for coordination to metal centers. The steric hindrance provided by the dimethylphenyl group could influence the regioselectivity of catalytic reactions, while the electronic properties of the sulfide could modulate the reactivity of the metal.

Table 1: General Properties of Thioether Ligands in Homogeneous Catalysis

PropertyDescriptionPotential Influence of 2-Propyl (2,5-dimethylphenyl) sulfide
σ-Donation The sulfur atom donates electron density to the metal center.The alkyl and aryl substituents would influence the electron-donating ability of the sulfur atom.
π-Acceptance The sulfur atom can accept electron density from the metal into its d-orbitals.This property is generally weak for thioethers but can play a role in stabilizing certain metal complexes.
Steric Bulk The size of the ligand can control access of substrates to the metal center.The 2,5-dimethylphenyl and propyl groups would create a specific steric environment around a coordinated metal.
Chelation If additional donor atoms are present, the ligand can bind to the metal at multiple points.As a monodentate ligand, this compound would not chelate.

Potential in Heterogeneous Catalysis

In heterogeneous catalysis, organic sulfur compounds can be used to modify the surface of solid catalysts. For instance, the adsorption of thioethers onto metal surfaces can alter the catalytic activity and selectivity for various reactions. They can act as promoters or, in some cases, as controlled poisons to prevent unwanted side reactions. The specific interaction of this compound with a solid catalyst surface has not been reported. However, based on the behavior of other aryl sulfides, it could potentially be used to tune the performance of catalysts in industrial processes such as hydrodesulfurization or selective hydrogenation.

Applications in Polymer Chemistry

Poly(phenylene sulfide) (PPS) is a high-performance thermoplastic with excellent thermal stability and chemical resistance. Its derivatives are of significant interest for creating materials with tailored properties.

Monomer in Poly(phenylene sulfide) Derivatives

The conventional synthesis of PPS involves the reaction of a dihaloaromatic compound with a sulfur source. While this compound is not a typical monomer for PPS production due to the lack of two reactive sites for polymerization, a related compound, bis(2,5-dimethylphenyl) disulfide, has been used to synthesize Poly(2,5-dimethyl-1,4-phenylenesulfide). This suggests that monomers with a similar substitution pattern could potentially be used to create novel PPS derivatives. The incorporation of a propyl group on the sulfide linkage, if a suitable polymerization route were developed, could introduce flexibility and alter the solubility and processing characteristics of the resulting polymer.

Structural Modifier in Advanced Polymeric Materials

Additives are often blended with polymers to modify their physical and chemical properties. Thioether-containing molecules can act as plasticizers, antioxidants, or compatibilizers in polymer blends. There is no available data on the use of this compound as a structural modifier. Hypothetically, its aromatic and aliphatic components could allow it to interact favorably with both aromatic and non-aromatic polymer chains, potentially improving the compatibility of polymer blends or enhancing specific properties like impact strength or processability.

Intermediacy in Complex Organic Synthesis

Aryl sulfides are important intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The carbon-sulfur bond can be formed through various catalytic cross-coupling reactions, and the sulfide moiety can be further transformed into other functional groups. For example, the synthesis of some pharmaceutical compounds involves the coupling of a thiophenol with an aryl halide. While there are no specific examples in the literature of this compound being used as a key intermediate, its synthesis would likely involve the reaction of 2,5-dimethylthiophenol with a propyl halide or vice versa. This type of compound could serve as a building block for more complex structures in medicinal chemistry or materials science.

Q & A

Q. What are the standard synthesis methods for 2-propyl (2,5-dimethylphenyl) sulfide, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, alkylation of 2,5-dimethylbenzenethiol with 1-bromopropane in a polar aprotic solvent (e.g., DMF) under reflux with a base (e.g., K₂CO₃) can yield the target compound . Optimization should focus on solvent choice, temperature (60–100°C), and catalyst screening (e.g., phase-transfer catalysts). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to isolate high-purity product .

Q. What analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • GC-MS : To confirm molecular weight and fragmentation patterns .
  • ¹H/¹³C NMR : For structural elucidation of aromatic protons (δ 6.7–7.1 ppm) and propyl sulfide linkages (δ 1.0–2.5 ppm) .
  • FT-IR : To identify S–C stretching vibrations (~600–700 cm⁻¹) and aromatic C–H bonds .
  • Elemental analysis : To validate sulfur content (~15–18% by mass) .

Q. What are the critical stability considerations for storing and handling this compound?

The compound is sensitive to oxidation and light. Store under inert gas (N₂/Ar) at –20°C in amber glass vials. Avoid contact with strong oxidizers (e.g., peroxides) to prevent sulfoxide/sulfone byproducts . Stability tests under varying pH (4–10) and temperature (25–60°C) should be conducted to assess degradation kinetics .

Q. How can common impurities (e.g., disulfides or oxidized derivatives) be identified and mitigated during synthesis?

Impurities like disulfides (from thiol oxidation) or sulfoxides can be detected via HPLC with UV detection (λ = 254 nm). Reductive workup (e.g., NaBH₄ treatment) minimizes disulfides, while inert-atmosphere synthesis prevents oxidation .

Advanced Research Questions

Q. How can reaction kinetics and mechanisms for sulfide formation be studied in controlled environments?

Use time-resolved GC or in-situ FT-IR to monitor intermediate species. For marine reservoir analogs (e.g., carbonate systems), simulate high-pressure/temperature conditions (e.g., 50–100°C, 10–30 bar) to study thiyl radical propagation or acid-catalyzed pathways . Rate constants can be derived using pseudo-first-order kinetics models.

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this sulfide?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and sulfur-centered nucleophilicity .
  • Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .

Q. How can biological interaction studies (e.g., protein binding) be designed for this compound?

  • Surface plasmon resonance (SPR) : Measure binding affinity to serum albumin or receptors.
  • Fluorescence quenching assays : Use tryptophan residues in proteins to track conformational changes .
  • Crystallography : Co-crystallize with target proteins (e.g., using SHELXL for refinement) to resolve binding modes .

Q. How should conflicting data on degradation pathways (e.g., hydrolytic vs. oxidative) be resolved?

Conduct isotopic labeling (e.g., ³⁴S) to track sulfur fate during degradation. Compare LC-MS profiles under oxidative (H₂O₂) vs. hydrolytic (pH 9 buffer) conditions. Statistical analysis (e.g., PCA) can differentiate dominant pathways .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to suppress oxidation .
  • Characterization : Cross-validate NMR/FT-IR data with computational predictions for accuracy .
  • Safety : Follow TCI America’s guidelines for handling sulfides, including fume hood use and PPE (nitrile gloves, lab coats) .

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